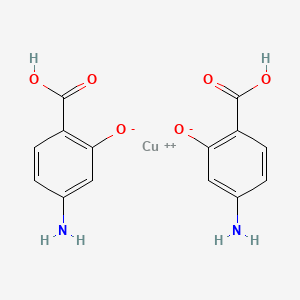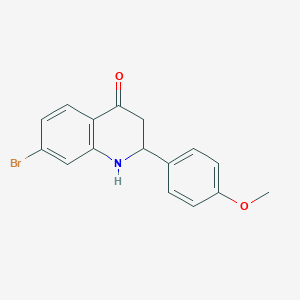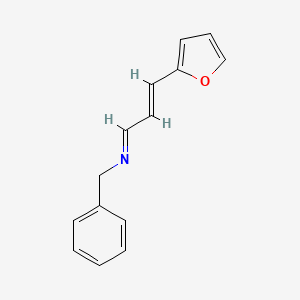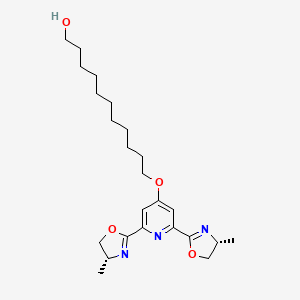
Copper(II) 4-amino-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) 4-amino-2-hydroxybenzoate is a coordination compound where copper is complexed with 4-amino-2-hydroxybenzoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and hydroxy functional groups in the benzoate ligand allows for diverse chemical reactivity and coordination behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) 4-amino-2-hydroxybenzoate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with 4-amino-2-hydroxybenzoic acid in an aqueous or alcoholic medium. The reaction typically involves dissolving the copper(II) salt in water or ethanol and then adding the 4-amino-2-hydroxybenzoic acid solution slowly with constant stirring. The mixture is then heated to promote the formation of the complex, followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors with precise control over temperature, pH, and concentration to ensure high yield and purity of the product. The precipitated product is then filtered, washed, and dried under controlled conditions to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The amino and hydroxy groups in the benzoate ligand can undergo substitution reactions with other nucleophiles or electrophiles.
Coordination Reactions: The compound can form coordination complexes with other ligands, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in modified benzoate ligands with different functional groups .
Wissenschaftliche Forschungsanwendungen
Copper(II) 4-amino-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Medicine: Research has explored its use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other copper-based compounds
Wirkmechanismus
The mechanism of action of Copper(II) 4-amino-2-hydroxybenzoate involves its interaction with biological molecules through coordination and redox reactions. The copper center can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can result in antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) 4-hydroxybenzoate: Similar structure but lacks the amino group, leading to different reactivity and applications.
Copper(II) 2-amino-4-hydroxybenzoate: Similar but with different positioning of functional groups, affecting its chemical behavior.
Copper(II) benzoate: Lacks both amino and hydroxy groups, resulting in different coordination chemistry and applications
Uniqueness
Copper(II) 4-amino-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy functional groups, which provide versatile reactivity and coordination possibilities. This makes it suitable for a wide range of applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C14H12CuN2O6 |
|---|---|
Molekulargewicht |
367.80 g/mol |
IUPAC-Name |
copper;5-amino-2-carboxyphenolate |
InChI |
InChI=1S/2C7H7NO3.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
OJXKYCDQSWZKKQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)







![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)

